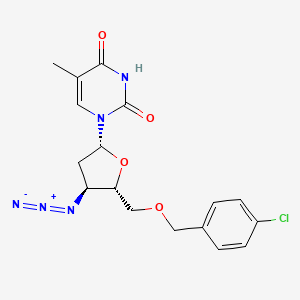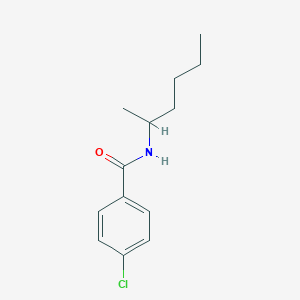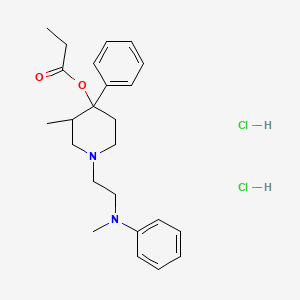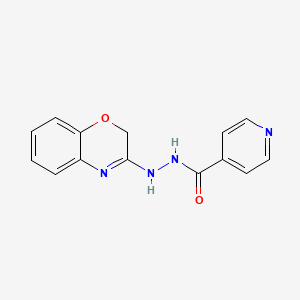
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which combines a pyridine ring with a benzoxazine moiety, connected through a hydrazide linkage
Preparation Methods
The synthesis of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with 2H-1,4-benzoxazin-3-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .
Comparison with Similar Compounds
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can be compared with other similar compounds, such as:
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide: This compound has a similar structure but contains a benzothiazine moiety instead of a benzoxazine moiety.
4-Pyridinecarboxylic acid hydrazide: This simpler compound lacks the benzoxazine moiety and is commonly used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of a pyridine ring and a benzoxazine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14598-42-6 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N'-(2H-1,4-benzoxazin-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H12N4O2/c19-14(10-5-7-15-8-6-10)18-17-13-9-20-12-4-2-1-3-11(12)16-13/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
AWXVWECWSWATNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O1)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


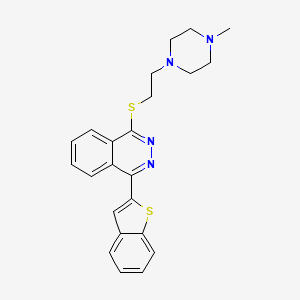


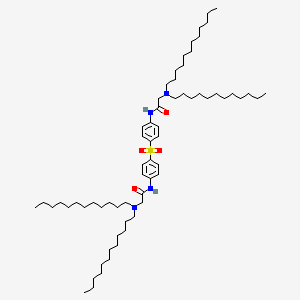
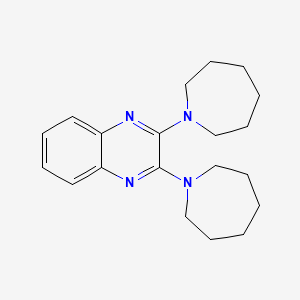

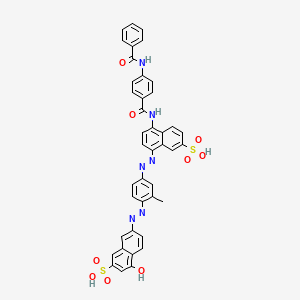
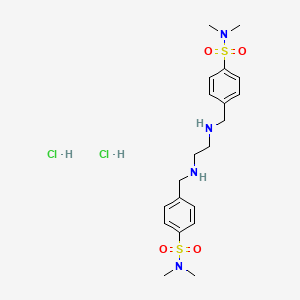
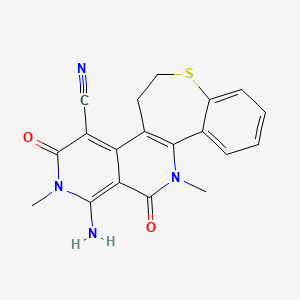
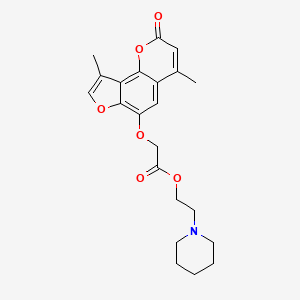
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
